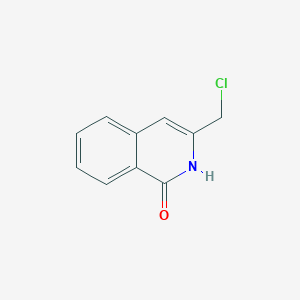

3-(chloromethyl)-2H-isoquinolin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

3-(chloromethyl)-2H-isoquinolin-1-one derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, compounds obtained by replacing the chlorine atom with a cyano group in 1-chloromethyl isoquinolines demonstrated weak antimicrobial and antifungal properties. The compound with a 3-spiro-cyclopentyl radical showcased the maximum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with a minimum inhibiting concentration of 250 μg/ml, indicating potential for developing antimicrobial agents (Сурикова et al., 2014).

Synthetic Applications in Medicinal Chemistry

3-(chloromethyl)-2H-isoquinolin-1-one and its derivatives serve as key intermediates in the synthesis of various bioactive compounds. They have been utilized in creating potent indenoisoquinoline topoisomerase I poisons, which are important for developing anticancer drugs. By replacing the nitro toxicophore with other functional groups like fluorine and chlorine, researchers aim to retain biological activities while minimizing potential safety risks, thereby enhancing the therapeutic profile of indenoisoquinolines (Beck et al., 2015).

Prodrug System for Selective Drug Delivery

The structural modification of 3-(chloromethyl)-2H-isoquinolin-1-one has been explored for the development of prodrug systems. For example, the attachment of a 2-nitroimidazol-5-ylmethyl unit to 5-bromoisoquinolin-1-one has shown potential for use as a general prodrug system, facilitating selective drug delivery to hypoxic tissues. This approach represents a strategic method to enhance the efficacy and safety of therapeutic agents by ensuring targeted release in specific physiological conditions (Parveen et al., 1999).

Wirkmechanismus

- By doing so, it inhibits the peptidyl transferase activity of the ribosome, preventing peptide bond formation .

- By binding to the ribosome, it prevents protein chain elongation, ultimately disrupting bacterial protein production .

- Cellular effects include reduced bacterial growth and viability, contributing to the overall antimicrobial activity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound is lipid-soluble, allowing it to diffuse through bacterial cell membranes. It reaches various tissues, including the site of infection. Primarily metabolized in the liver. Elimination occurs via the kidneys (5–15%) and feces (4%) .

Result of Action

Action Environment

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(chloromethyl)-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)10(13)12-8/h1-5H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUCNJSAEZTKQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(NC2=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-](/img/structure/B2695902.png)

![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)

![(3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2695906.png)

![8-(3,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695910.png)

![7-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2695911.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2695912.png)

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)